Reactivity-Driven Selectivity: Enhanced PK Profile of Asunaprevir via Isoquinoline Core
In the development of asunaprevir, the 1-substituted isoquinoline-based P2* element (derived from 1,7-Dichloro-4-methoxyisoquinoline) conferred a significant exposure advantage in rats compared to a matched 4-substituted quinoline isomer. This PK advantage, quantified as a 5-fold increase in oral exposure, was pivotal in advancing the compound to clinical development [1].
| Evidence Dimension | Oral Exposure in Rats |
|---|---|
| Target Compound Data | 1-substituted isoquinoline-based P2* element (derived from 1,7-Dichloro-4-methoxyisoquinoline) |
| Comparator Or Baseline | Matched 4-substituted quinoline isomer |
| Quantified Difference | 5-fold increase in exposure |
| Conditions | In vivo rat pharmacokinetic study; oral administration of asunaprevir analogs [1] |
Why This Matters
This exposure advantage directly translates to a higher probability of clinical success, making the isoquinoline-based route (and its intermediates) the scientifically preferred choice for developing potent, orally bioavailable HCV therapeutics.
- [1] ScienceOpen. (2018). The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032). Retrieved from https://api.scienceopen.com/document?vid=0bd02b2e-759e-4e3b-80d5-df538f61c569 View Source
